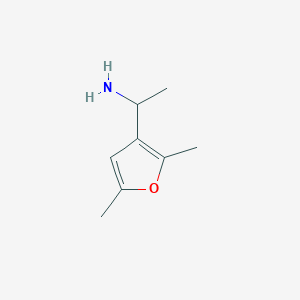
3-(Pyrrolidin-1-ylmethyl)benzoic acid
Overview
Description
“3-(Pyrrolidin-1-ylmethyl)benzoic acid” is a chemical compound with the CAS Number: 884507-41-9 . It has a molecular weight of 205.26 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-(Pyrrolidin-1-ylmethyl)benzoic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The IUPAC name for this compound is 3-(1-pyrrolidinylmethyl)benzoic acid . The InChI code is 1S/C12H15NO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,14,15) .Physical And Chemical Properties Analysis
“3-(Pyrrolidin-1-ylmethyl)benzoic acid” is a solid substance that appears brown . It has a molecular weight of 205.26 .Scientific Research Applications
Co-Crystal Formation and Molecular Interaction
Research on co-crystal formation, such as the study by Lemmerer and Bourne (2012), examines the hydrogen bonding interactions in co-crystals involving benzoic acid derivatives. This study demonstrates how benzoic acid molecules interact with other components, forming extended ribbons through hydrogen bonds, which is crucial in understanding molecular assemblies (Lemmerer & Bourne, 2012).
Crystal Structure and Chiral Space Group Applications
The research by Chesna et al. (2017) on the co-crystal structure of benzoic acid and zwitterionic l-proline highlights the use of non-centrosymmetric co-crystallization. This approach is significant for growing crystals containing typically centrosymmetric components in a chiral space group, essential for developing materials with specific optical properties (Chesna et al., 2017).
Synthesis and Biological Cytotoxicity Studies
McKay et al. (2016) discuss the synthesis and characterization of Palladium(II) and Platinum(II) complexes of benzoic acid derivatives. Their research extends to studying the biological cytotoxicity of these complexes against cancer cell lines, demonstrating the potential of benzoic acid derivatives in developing anticancer agents (McKay et al., 2016).
Lanthanide-Based Coordination Polymers
The study by Sivakumar et al. (2011) focuses on the synthesis of new aromatic carboxylic acids, including derivatives of benzoic acid, for supporting lanthanide coordination compounds. These compounds are characterized for their photophysical properties, which is significant in materials science and photonics (Sivakumar et al., 2011).
Luminescence and Magnetism in Coordination Complexes
Research by Hou et al. (2013) on the luminescence and magnetism of 3-pyridin-yl-benzoic acid lanthanide coordination complexes illustrates the diverse applications of benzoic acid derivatives in developing materials with unique luminescent and magnetic properties (Hou et al., 2013).
Fluorescent Zn(II) Sensors and Biological Imaging
The development of fluorescent Zn(II) sensors for biological imaging, as explored by Nolan et al. (2006), highlights the application of benzoic acid derivatives in creating sensitive probes for detecting specific ions in biological systems (Nolan et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWICTTOVWSNXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588306 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)benzoic acid | |
CAS RN |
884507-41-9 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)
![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)







![2-(methylamino)-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1367909.png)

